Cas no 1643958-89-7 (PDK1-IN-RS2)

PDK1-IN-RS2 structure
PDK1-IN-RS2 structure
商品名:PDK1-IN-RS2
CAS番号:1643958-89-7
MF:C15H9ClN2O2S3
メガワット:380.892158269882
CID:4855545
PubChem ID:86290242

PDK1-IN-RS2 化学的及び物理的性質

名前と識別子

    • PDK1-IN-RS2
    • N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-2-Sulfonamide
    • N-(6-Chlorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-sulfonamide
    • RS2
    • 4rqv
    • Q27464827
    • N-(6-Chlorobenzothiazole-2-yl)benzo[b]thiophene-2-sulfonamide
    • R2S
    • AKOS040742375
    • G17890
    • DA-56658
    • SCHEMBL25735949
    • CS-0063646
    • EX-A7634
    • MS-26238
    • 1643958-89-7
    • HY-114645
    • インチ: 1S/C15H9ClN2O2S3/c16-10-5-6-11-13(8-10)22-15(17-11)18-23(19,20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,(H,17,18)
    • InChIKey: MZAVPBQCWWIYEQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)SC(=N2)NS(C1=CC2C=CC=CC=2S1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 379.9514687g/mol
  • どういたいしつりょう: 379.9514687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 541
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 124

PDK1-IN-RS2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-114645-10mM*1 mL in DMSO
PDK1-IN-RS2
1643958-89-7 98.50%
10mM*1 mL in DMSO
¥1650 2024-07-20
MedChemExpress
HY-114645-10mM*1mLinDMSO
PDK1-IN-RS2
1643958-89-7 98.50%
10mM*1mLinDMSO
¥1650 2023-07-26
1PlusChem
1P01V513-10mg
PDK1-IN-RS2
1643958-89-7 98%
10mg
$313.00 2024-06-19
Ambeed
A1364807-5mg
PDK1-IN-RS2
1643958-89-7 98%
5mg
$150.0 2025-03-03
1PlusChem
1P01V513-50mg
PDK1-IN-RS2
1643958-89-7 98%
50mg
$1009.00 2024-06-19
MedChemExpress
HY-114645-1mg
PDK1-IN-RS2
1643958-89-7 98.50%
1mg
¥681 2024-07-20
MedChemExpress
HY-114645-5mg
PDK1-IN-RS2
1643958-89-7 98.50%
5mg
¥1500 2024-07-20
MedChemExpress
HY-114645-50mg
PDK1-IN-RS2
1643958-89-7 98.50%
50mg
¥8500 2024-07-20
1PlusChem
1P01V513-25mg
PDK1-IN-RS2
1643958-89-7 98%
25mg
$666.00 2024-06-19
1PlusChem
1P01V513-5mg
PDK1-IN-RS2
1643958-89-7 98%
5mg
$202.00 2024-06-19

PDK1-IN-RS2 関連文献

PDK1-IN-RS2に関する追加情報

PDK1-IN-RS2 (CAS No. 1643958-89-7): A Novel and Potent PDK1 Inhibitor

PDK1-IN-RS2 (CAS No. 1643958-89-7) is a novel and potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key regulatory enzyme in the PI3K/AKT signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. The development of PDK1-IN-RS2 represents a significant advancement in the field of targeted cancer therapy and metabolic disorders.

PDK1 is a serine/threonine kinase that phosphorylates and activates several downstream effectors, such as AKT, PKC, and S6K. These effectors are involved in multiple signaling cascades that regulate cell growth, survival, and glucose metabolism. Dysregulation of the PI3K/AKT pathway is frequently observed in various cancers and metabolic diseases, making PDK1 an attractive therapeutic target.

PDK1-IN-RS2 has been designed to selectively inhibit PDK1 with high potency and specificity. Preclinical studies have demonstrated that PDK1-IN-RS2 effectively blocks the phosphorylation of AKT and other downstream targets, leading to reduced cell proliferation and increased apoptosis in cancer cells. This selective inhibition also minimizes off-target effects, thereby enhancing the therapeutic window and reducing potential side effects.

Recent research has highlighted the potential of PDK1 inhibitors in combination therapies. For instance, a study published in the journal Cancer Research showed that combining PDK1-IN-RS2 with other targeted agents, such as MEK inhibitors or chemotherapy drugs, significantly enhanced antitumor efficacy in preclinical models of breast cancer and melanoma. This synergistic effect suggests that PDK1-IN-RS2 could be a valuable component of combination therapies for treating advanced cancers.

In addition to its anticancer properties, PDK1-IN-RS2 has shown promise in the treatment of metabolic disorders. A study published in the journal Nature Communications demonstrated that inhibition of PDK1 with PDK1-IN-RS2 improved insulin sensitivity and glucose homeostasis in animal models of type 2 diabetes. These findings suggest that PDK1 inhibitors like PDK1-IN-RS2 could be developed as novel therapeutic agents for metabolic diseases.

The pharmacokinetic properties of PDK1-IN-RS2 have also been extensively studied. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for chronic administration. Preclinical toxicology studies have shown that PDK1-IN-RS2 is well-tolerated at therapeutic doses, with no significant adverse effects observed.

Clinical trials are currently underway to evaluate the safety and efficacy of PDK1-IN-RS2 in patients with advanced cancers and metabolic disorders. Early results from phase I trials have been promising, with evidence of antitumor activity and improved metabolic parameters observed in treated patients. These findings underscore the potential of PDK1-IN-RS2 as a next-generation therapeutic agent.

In conclusion, PDK1-IN-RS2 (CAS No. 1643958-89-7) represents a significant breakthrough in the development of targeted therapies for cancer and metabolic disorders. Its high potency, selectivity, and favorable pharmacokinetic profile make it an attractive candidate for further clinical development. Ongoing research continues to explore its full therapeutic potential, with the goal of improving patient outcomes and quality of life.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1643958-89-7)PDK1-IN-RS2
A1013917
清らかである:99%/99%/99%
はかる:10mg/25mg/100mg
価格 ($):225.0/495.0/1215.0